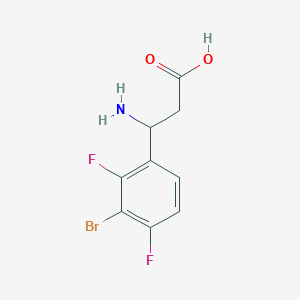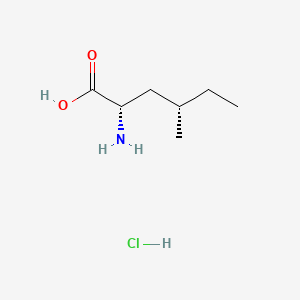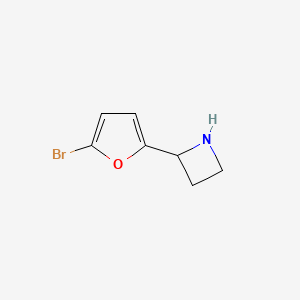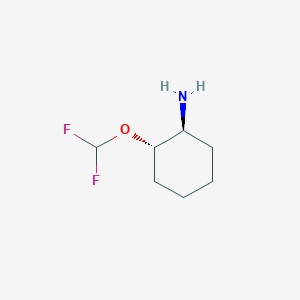
(1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine is a chiral amine compound characterized by the presence of a difluoromethoxy group attached to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a difluoromethylating agent.
Formation of the Amine:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
化学反応の分析
Types of Reactions
(1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.
科学的研究の応用
(1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: It serves as a probe in studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of (1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to cross biological membranes, allowing it to reach its target sites effectively. The amine group interacts with receptors or enzymes, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
(1S,2R)-2-(difluoromethoxy)cyclohexan-1-amine: A stereoisomer with different spatial arrangement.
(1S,2S)-2-(methoxy)cyclohexan-1-amine: Similar structure but with a methoxy group instead of difluoromethoxy.
(1S,2S)-2-(trifluoromethoxy)cyclohexan-1-amine: Contains a trifluoromethoxy group, offering different chemical properties.
Uniqueness
(1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the design of molecules with specific biological activities and physical properties.
特性
分子式 |
C7H13F2NO |
|---|---|
分子量 |
165.18 g/mol |
IUPAC名 |
(1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)11-6-4-2-1-3-5(6)10/h5-7H,1-4,10H2/t5-,6-/m0/s1 |
InChIキー |
DOMHTRAXANSGMB-WDSKDSINSA-N |
異性体SMILES |
C1CC[C@@H]([C@H](C1)N)OC(F)F |
正規SMILES |
C1CCC(C(C1)N)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B15312823.png)
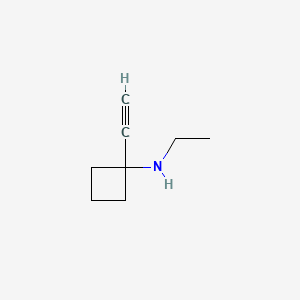
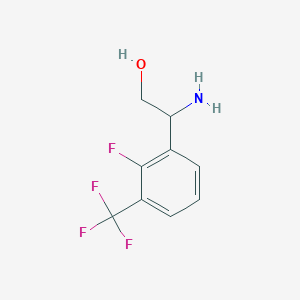
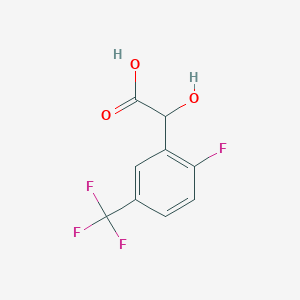
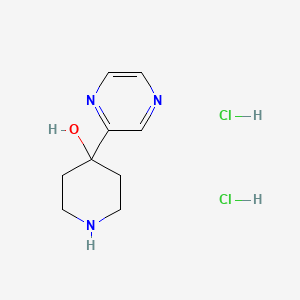
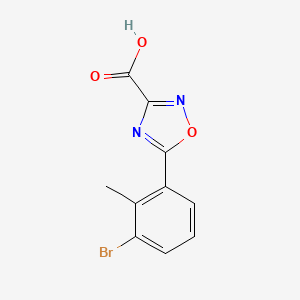
![rac-tert-butyl(1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15312868.png)

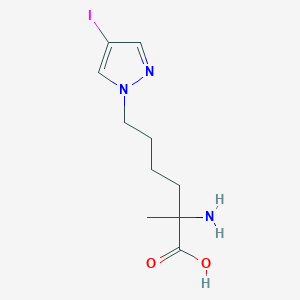
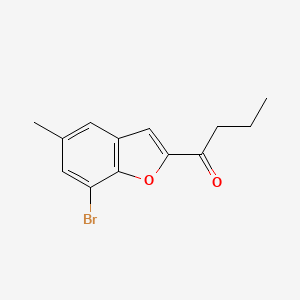
![(2E)-3-[4-(1H-Pyrazol-1-yl)phenyl]-2-propenal](/img/structure/B15312902.png)
